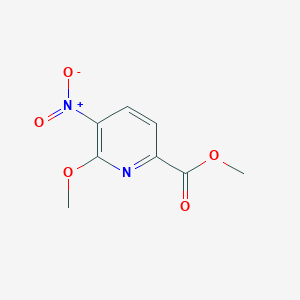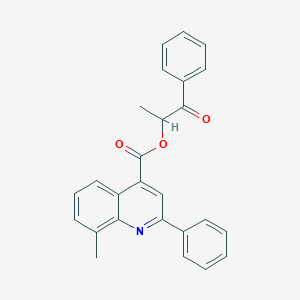![molecular formula C12H10Cl2N2O4 B15151435 1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15151435.png)
1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a dichlorophenyl group
準備方法
The synthesis of 1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced through a series of reactions, including halogenation and subsequent coupling reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
化学反応の分析
1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
科学的研究の応用
1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to enhance the compound’s binding affinity to certain proteins, while the pyrrolidine ring contributes to its overall stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
類似化合物との比較
1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Dichlorophenyl compounds: These compounds contain the dichlorophenyl group but may have different core structures, resulting in distinct chemical and biological properties.
特性
分子式 |
C12H10Cl2N2O4 |
|---|---|
分子量 |
317.12 g/mol |
IUPAC名 |
1-[(2,4-dichlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2N2O4/c13-7-1-2-8(9(14)4-7)11(18)15-16-5-6(12(19)20)3-10(16)17/h1-2,4,6H,3,5H2,(H,15,18)(H,19,20) |
InChIキー |
URPPIUACTSHDKN-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one](/img/structure/B15151356.png)



![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151391.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151401.png)

![4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151406.png)

![(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B15151410.png)
![2-({4-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B15151414.png)
![N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151419.png)
![4-chlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15151426.png)
